Cas no 7477-64-7 (1-(4-Chlorophenyl)ethane-1,2-diol)

1-(4-Chlorophenyl)ethane-1,2-diol structure
7477-64-7 structure
Product Name:1-(4-Chlorophenyl)ethane-1,2-diol
CAS No:7477-64-7
MF:C8H9ClO2
MW:172.608861684799
CID:578051
PubChem ID:101107
Update Time:2025-04-19

1-(4-Chlorophenyl)ethane-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Chlorophenyl)ethane-1,2-diol
    • (4-chlorophenyl)-ethane-1,2-diol
    • 1-(4-Chlorophenyl)-1,2-ethanediol
    • 1-(4-chloro-phenyl)-ethane-1,2-diol
    • 1-(4-Chlorophenyl)ethylene glycol
    • 1-(p-chlorophenyl)-1,2-ethanediol
    • 4-chloro-1-phenyl-1,2-ethanediol
    • para-chlorophenylethane-1,2-diol
    • FT-0687336
    • DTXSID101299928
    • AKOS006325185
    • NS00048099
    • NSC400872
    • EN300-1240452
    • NSC 400872
    • EINECS 231-280-4
    • (1R)-1-(4-CHLOROPHENYL)ETHANE-1,2-DIOL
    • SCHEMBL1155443
    • NSC-400872
    • CGA14203
    • QIVMDIMEYSDOSD-UHFFFAOYSA-N
    • p-chlorophenyl-1,2-ethanediol
    • 7477-64-7
    • Inchi: 1S/C8H9ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2
    • InChI Key: QIVMDIMEYSDOSD-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(CO)O

Computed Properties

  • Exact Mass: 172.02917
  • Monoisotopic Mass: 172.029
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 1.1910 (rough estimate)
  • Boiling Point: 244.74°C (rough estimate)
  • Flash Point: 155°C
  • Refractive Index: 1.5530 (estimate)
  • PSA: 40.46
  • LogP: 1.36570

1-(4-Chlorophenyl)ethane-1,2-diol Pricemore >>

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Enamine
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Enamine
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